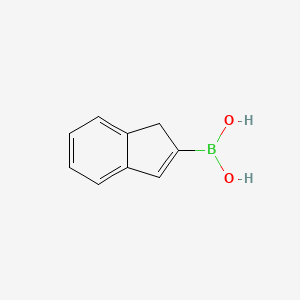

1H-Indene-2-boronic acid

Vue d'ensemble

Description

1H-Indene-2-boronic acid is an organic compound that belongs to the class of boronic acids It features an indene ring system with a boronic acid functional group attached at the second position

Méthodes De Préparation

The synthesis of 1H-Indene-2-boronic acid can be achieved through several methods. One common approach involves the cross-coupling of aryl or heteroarylboronic acids with electrophilic indolyl templates. This method utilizes reagents such as chloro, bromo, bromoindolyl phosphate, and triflates, which are capable of coupling with boronic acids under mild reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of biaryl/heterobiaryl systems via Pd-catalyzed coupling with aryl/heteroaryl halides:

Key Features :

-

Ligands like XPhos/XantPhos enhance catalytic efficiency by stabilizing oxidative addition intermediates .

-

Water facilitates transmetalation by activating the boronic acid .

Rhodium-Catalyzed Alkyne Coupling

Rh(I) catalysts enable regioselective indene synthesis via alkyne insertion:

| Alkyne | Catalyst | Product | Regioselectivity | Yield | Ref |

|---|---|---|---|---|---|

| Diphenylacetylene | [RhCl(cod)]₂ | 1,3-Diphenylindene | Steric control | 89% | |

| Ethyl propiolate | RhCl(PPh₃)₃ | 1-Ethoxycarbonylindene | Electronic control | 82% |

Mechanistic Insight :

Rhodium mediates C–H activation at the indene β-position, followed by alkyne insertion and reductive elimination .

Oxidation to Diols

Naphthalene dioxygenase biocatalysis produces diastereomeric diols:

Boronic Acid Transformations

| Reaction Type | Reagents | Product | Applications | Ref |

|---|---|---|---|---|

| Oxidation | H₂O₂, NaOH | 2-Indenol | Polymer precursors | |

| Reduction | NaBH₄, NiCl₂ | 2-Indeneborinic acid | Chiral ligand synthesis |

Halogenation

Electrophilic substitution with NXS (X = Br, I):

Protodeboronation

Controlled deprotection under acidic conditions:

Combustion-Related Transformations

Under pyrolysis conditions (500–800°C):

Density Functional Theory (DFT) Analysis

-

Suzuki Coupling : ΔG‡ for transmetalation = 14.2 kcal/mol (PBE0/6-311G**)

-

Rh-Catalyzed Migration : 1,4-Rh migration favored over β-oxygen elimination by 9.3 kcal/mol (B3LYP-D3)

Kinetic Isotope Effects

This comprehensive analysis demonstrates this compound's utility in constructing complex architectures through diverse reaction manifolds. Recent advances in rhodium-catalyzed couplings and enzymatic oxidations highlight emerging applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

1H-Indene-2-boronic acid exhibits potential as an anticancer agent. Boronic acids, in general, have been studied for their ability to inhibit proteasomes, which are crucial in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cancer cell death. Research indicates that derivatives of boronic acids can be designed to enhance selectivity and potency against specific cancer types.

Case Study:

A study demonstrated that this compound derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to non-boronic acid compounds. The mechanism was linked to the disruption of cellular signaling pathways involved in cell proliferation and survival .

1.2 Diabetes Management

Boronic acids, including this compound, have been explored for their ability to interact with glucose and other saccharides. This property can be utilized for the development of glucose sensors or as therapeutic agents that modulate blood sugar levels.

Data Table:

| Application Area | Compound | Mechanism | Reference |

|---|---|---|---|

| Anticancer | This compound | Proteasome inhibition | |

| Diabetes | This compound | Glucose sensing |

Materials Science Applications

2.1 Smart Materials

The unique properties of this compound allow it to be incorporated into smart materials that respond to environmental stimuli such as pH or temperature changes. These materials have potential applications in drug delivery systems where controlled release is essential.

Case Study:

Research on polymeric materials incorporating boronic acids has shown that they can be engineered to release drugs in response to specific pH changes associated with tumor microenvironments .

Analytical Chemistry Applications

3.1 Chemosensors

The ability of this compound to form complexes with diols makes it an excellent candidate for developing chemosensors for detecting sugars and other relevant biomolecules. These sensors can provide real-time monitoring of biochemical processes.

Data Table:

Mécanisme D'action

The mechanism by which 1H-Indene-2-boronic acid exerts its effects depends on the specific application. In chemical reactions, the boronic acid group acts as a nucleophile, participating in various coupling and substitution reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

1H-Indene-2-boronic acid can be compared to other boronic acids and indene derivatives. Similar compounds include:

Phenylboronic acid: Another boronic acid with a phenyl ring instead of an indene ring.

Indole-2-boronic acid: Similar to this compound but with an indole ring system.

Benzylboronic acid: Features a benzyl group attached to the boronic acid functional group.

What sets this compound apart is its unique indene ring system, which imparts distinct chemical properties and reactivity compared to other boronic acids .

Activité Biologique

Overview

1H-Indene-2-boronic acid (CAS Number: 312968-21-1) is a boronic acid derivative characterized by an indene ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

This compound is synthesized through various methods, including cross-coupling reactions. Its chemical structure allows it to participate in several types of reactions, such as oxidation, reduction, and substitution. The unique indene ring imparts distinct reactivity compared to other boronic acids, making it a valuable building block in organic synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7. The reported IC50 value for these compounds was approximately 18.76 µg/mL, indicating a potent effect on cancer cells while showing minimal toxicity to healthy cells .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it demonstrated strong free radical scavenging activity with an IC50 value of 0.14 µg/mL using the DPPH method. This suggests that the compound can effectively neutralize free radicals, potentially contributing to protective effects against oxidative stress .

Enzyme Inhibition

The compound has shown moderate activity as an acetylcholinesterase inhibitor (IC50: 115.63 µg/mL) and high inhibition against butyrylcholinesterase (IC50: 3.12 µg/mL). Additionally, it exhibited significant antiurease activity (IC50: 1.10 µg/mL) and antityrosinase activity (IC50: 11.52 µg/mL), indicating its potential application in treating conditions related to these enzymes .

The biological effects of this compound are thought to be mediated through interactions with specific molecular targets in biological systems. The boronic acid group can form reversible covalent bonds with diols in biomolecules, influencing enzyme activity and receptor interactions . The precise pathways remain under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Study on Anticancer Activity

In a detailed study focusing on the synthesis and evaluation of indene derivatives, researchers found that specific modifications to the indene structure enhanced anticancer activity against various cell lines. The study emphasized structure-activity relationships (SAR), showing that certain functional groups significantly improved binding affinity to cancer-related targets .

Study on Enzyme Inhibition

Another research effort explored the inhibitory effects of this compound derivatives on cholinesterases and other enzymes linked to neurodegenerative diseases. The findings suggested that these compounds could serve as leads for developing therapeutic agents aimed at conditions like Alzheimer's disease due to their selective inhibition profiles .

Comparative Analysis

The biological activities of this compound can be compared with similar compounds:

| Compound | Anticancer Activity (IC50) | Antioxidant Activity (DPPH IC50) | Enzyme Inhibition (AChE IC50) |

|---|---|---|---|

| This compound | 18.76 µg/mL | 0.14 µg/mL | 115.63 µg/mL |

| Phenylboronic Acid | Moderate | Low | Moderate |

| Indole-2-boronic Acid | High | Moderate | High |

Propriétés

IUPAC Name |

1H-inden-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMIZCKXRRAXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449133 | |

| Record name | 1H-INDENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312968-21-1 | |

| Record name | 1H-INDENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.